molecular formula C10H9N3O2 B15069308 8-Methyl-5-nitroquinolin-6-amine CAS No. 77094-07-6

8-Methyl-5-nitroquinolin-6-amine

Cat. No.: B15069308
CAS No.: 77094-07-6
M. Wt: 203.20 g/mol
InChI Key: FEVNEUPPVNTPQQ-UHFFFAOYSA-N
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Description

8-Methyl-5-nitroquinolin-6-amine is a nitroquinoline derivative offered as a key chemical intermediate for research and development purposes. Quinoline derivatives are fundamental scaffolds in medicinal and materials chemistry . The nitro and amine functional groups on the quinoline ring system make this compound a versatile precursor for further chemical exploration, such as in nucleophilic substitution reactions or as a building block for synthesizing more complex molecular architectures . Research into similar nitroquinoline compounds focuses on their role as essential building blocks for creating molecules with potential biological activity and their ability to coordinate with metals . This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use. Ensure proper handling and consult safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-5-nitroquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVNEUPPVNTPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509735
Record name 8-Methyl-5-nitroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77094-07-6
Record name 8-Methyl-5-nitroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 8 Methyl 5 Nitroquinolin 6 Amine and Analogous Systems

Precursor Synthesis and Regioselective Functionalization of Quinoline (B57606) Rings

The creation of complex quinoline derivatives hinges on two key aspects: the initial formation of the quinoline core and the subsequent, precise placement of substituents. The synthesis of the precursor, often a methylated quinoline, is the foundational step, followed by regioselective functionalization, such as nitration, to introduce additional groups that define the final compound's structure and properties.

Strategic Nitration of Methylated Quinoline Substrates

The introduction of a nitro group onto a methylated quinoline ring is a critical step in the synthesis of compounds like 8-Methyl-5-nitroquinolin-6-amine. This electrophilic aromatic substitution reaction is highly sensitive to the directing effects of the existing substituents and the reaction conditions employed.

The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uop.edu.pkstackexchange.com The position of the incoming nitro group is influenced by the electronic properties of the quinoline ring system. The nitrogen atom in the heterocyclic ring deactivates the pyridine (B92270) ring towards electrophilic attack, thus favoring substitution on the benzene (B151609) ring. stackexchange.comtutorsglobe.com

When a methyl group is present on the quinoline core, it further influences the regiochemical outcome of nitration. For instance, the nitration of a mixture of 5- and 7-methylquinoline (B44030) has been shown to selectively produce 7-methyl-8-nitroquinoline (B1293703) in high yield. brieflands.com This selectivity is attributed to the directing effect of the methyl group and the specific reaction conditions used. brieflands.com In the case of 8-methylquinoline, nitration is expected to be directed to the 5- and potentially the 7-position, influenced by the activating methyl group and the deactivating effect of the quinolinium ion formed under acidic conditions. stackexchange.com The interplay between the activating methyl group and the deactivating protonated nitrogen atom is a key factor in determining the final product distribution. stackexchange.com

It has been observed that in strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion. stackexchange.com This positively charged species is significantly deactivated towards electrophilic attack, and substitution occurs preferentially on the carbocyclic ring at positions 5 and 8. uop.edu.pkstackexchange.com The rate of nitration of the quinolinium ion is considerably slower than that of naphthalene, a comparable bicyclic aromatic hydrocarbon. stackexchange.com

Table 1: Regioselectivity in the Nitration of Quinoline Derivatives

SubstrateNitrating AgentMajor ProductsReference
QuinolineFuming HNO₃ / Fuming H₂SO₄5-Nitroquinoline, 8-Nitroquinoline uop.edu.pk
QuinolineHNO₃ / H₂SO₄ at 0 °C5-Nitroquinoline (52.3%), 8-Nitroquinoline (47.7%) stackexchange.com
5- & 7-Methylquinoline MixtureHNO₃ / H₂SO₄7-Methyl-8-nitroquinoline brieflands.com
8-Hydroxyquinoline (B1678124)Dilute HNO₃5,7-Dinitro-8-hydroxyquinoline pw.edu.pl
Influence of Reaction Parameters on Nitro Group Introduction

The conditions under which nitration is performed have a profound impact on the outcome of the reaction. Factors such as the concentration of nitric and sulfuric acid, temperature, and reaction time must be carefully controlled to achieve the desired product. tutorsglobe.comfrontiersin.org

For the nitration of quinoline, vigorous conditions, such as the use of fuming nitric acid in the presence of fuming sulfuric acid, are often necessary. uop.edu.pk The concentration of the acid mixture can also affect the ratio of the resulting nitroquinoline isomers. tutorsglobe.com Temperature is another critical parameter. For instance, the nitration of quinoline 1-oxide can yield different isomers depending on the reaction temperature, with 5- and 8-nitro compounds favored at lower temperatures and the 4-nitro product becoming more prominent at higher temperatures. rsc.org

The choice of the nitrating agent is also crucial. While mixtures of nitric and sulfuric acid are common, other reagents can be employed. For example, tert-butyl nitrite (B80452) has been used as an electrophilic NO₂ radical source for the meta-nitration of pyridine derivatives. acs.org The duration of the reaction can also be a determining factor, as seen in the nitration of 5,8-dichloroquinoline, which required prolonged heating to achieve substitution. stackexchange.com

Table 2: Influence of Reaction Parameters on Nitration

SubstrateReagentsTemperatureTimeProduct(s)Reference
QuinolineFuming HNO₃ / Fuming H₂SO₄Not specifiedNot specified5- & 8-Nitroquinoline uop.edu.pk
Quinoline 1-OxideNot specifiedLower temperaturesNot specified5- & 8-Nitro-compounds rsc.org
Quinoline 1-OxideNot specifiedHigher temperaturesNot specified4-Nitro-compound rsc.org
5,8-DichloroquinolineConc. HNO₃ / Oleum60 °C45 h6-Nitro-5,8-dichloroquinoline stackexchange.com
8-MethylquinolineNBS / Conc. H₂SO₄5 °C18 hBromo-8-methylquinoline

Preparation of Methylated Quinoline Core Structures

The synthesis of the methylated quinoline backbone is the initial and crucial phase in the preparation of the target molecule. Several classical and modern methods are available for constructing the quinoline ring system, with the Skraup reaction being a prominent example.

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. wikipedia.orgiipseries.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to yield the quinoline ring. wikipedia.org To synthesize a methylated quinoline like 8-methylquinoline, the corresponding toluidine (in this case, o-toluidine) would be used as the starting aniline derivative. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to the quinoline. uop.edu.pk

The traditional Skraup reaction is known for being exothermic and potentially violent, often requiring the addition of a moderator like ferrous sulfate. uop.edu.pkwikipedia.org Modern adaptations have sought to improve the safety and efficiency of the reaction. These can include the use of milder reaction conditions, alternative oxidizing agents like arsenic acid, and the application of microwave irradiation or ionic liquids to facilitate the synthesis. wikipedia.orgiipseries.org For instance, the use of iodine as a catalyst has been reported to give high yields in a modified Skraup process. google.com

A notable aspect of the Skraup reaction with substituted anilines, such as m-toluidine (B57737), is the potential for the formation of isomeric products. brieflands.com For example, the reaction of m-toluidine can yield a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline. brieflands.com The separation of these isomers can be challenging, and in some synthetic strategies, the mixture is carried forward to the next step. brieflands.com

Table 3: Key Features of the Skraup Reaction and its Adaptations

Starting AmineKey ReagentsConditionsProduct(s)Reference
AnilineGlycerol, H₂SO₄, NitrobenzeneHeatingQuinoline wikipedia.org
AnilineGlycerol, H₂SO₄, As₂O₅HeatingQuinoline wikipedia.org
m-ToluidineGlycerolNot specified5- & 7-Methylquinoline mixture brieflands.com
AnilineGlycerol, H₂SO₄, IodineNot specifiedQuinoline (high yield) google.com
Alternative Cyclization and Ring-Formation Strategies

Beyond the Skraup synthesis, a variety of other methods exist for the construction of the quinoline ring system. researchgate.netnih.gov These alternative strategies often offer different substitution patterns and may be more suitable for specific target molecules. The Doebner-von Miller reaction, an extension of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines. nih.gov The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group, providing a route to 2- and 3-substituted quinolines. uop.edu.pknih.gov

Other notable methods include the Combes synthesis for 2,4-disubstituted quinolines, the Conrad-Limpach reaction for quinolin-4-ols, and the Pfitzinger reaction starting from isatin. nih.govnih.gov More contemporary approaches have focused on developing greener and more efficient protocols. These include metal-catalyzed cyclizations, such as those using palladium, copper, or nickel catalysts, which can proceed under milder conditions and offer high regioselectivity. acs.orgorganic-chemistry.orgacs.org For example, nanocatalysts have been employed in one-pot syntheses of quinolines, offering advantages in terms of recyclability and reaction efficiency. nih.govacs.org

Table 4: Overview of Alternative Quinoline Synthesis Methods

Reaction NameStarting MaterialsKey FeaturesReference
Doebner-von MillerAniline, α,β-Unsaturated Aldehyde/KetoneForms substituted quinolines nih.gov
Friedländer2-Aminobenzaldehyde/Ketone, Carbonyl with α-MethyleneForms 2- and 3-substituted quinolines uop.edu.pk
CombesAniline, β-DiketoneYields 2,4-disubstituted quinolines iipseries.org
Conrad-LimpachAniline, β-KetoesterProduces quinolin-4-ols nih.gov
PfitzingerIsatin, Carbonyl CompoundSynthesizes quinoline-4-carboxylic acids nih.gov
Camps Cyclizationo-AcylaminoacetophenoneBase-catalyzed intramolecular cyclization mdpi.com

Advanced Amination Techniques for Nitroquinoline Transformation

The conversion of nitroquinolines into their amino counterparts is a pivotal step in the synthesis of complex heterocyclic systems. Modern synthetic chemistry offers several advanced techniques to achieve this transformation, each with distinct advantages regarding selectivity, functional group tolerance, and reaction conditions.

Reductive Methodologies for Nitro to Amino Conversion

The reduction of an aromatic nitro group is a classic and reliable method for the preparation of aryl amines. This transformation is fundamental in the synthesis of aminoquinolines from readily available nitroquinoline precursors.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its high efficiency and clean reaction profiles, typically yielding water as the only byproduct. This method involves the use of hydrogen gas in the presence of a metal catalyst.

Various catalysts are effective for this transformation, with palladium on carbon (Pd/C) and Raney nickel being among the most common. mdpi.comyoutube.com The reaction is typically carried out in a solvent such as ethanol. mdpi.com For instance, the catalytic reduction of 2-methyl-6-nitroquinoline (B57331) has been successfully achieved using 5% Pd/C under a hydrogen atmosphere (30 p.s.i.) for 2 hours, demonstrating a clean conversion to the corresponding 6-amino-2-methylquinoline. mdpi.com

A highly relevant example is the reduction of substituted 8-nitroquinolines. In the synthesis of 8-amino-5,6-dimethoxy-4-methylquinoline, the precursor 5,6-dimethoxy-4-methyl-8-nitroquinoline was reduced catalytically using Raney nickel in an ethanol-dioxane solvent system, affording the desired aminoquinoline in 84% yield. researchgate.net These protocols are noted for their effectiveness, though care must be taken to control conditions to prevent the hydrogenation of the quinoline ring itself. nih.gov

Table 1: Examples of Catalytic Hydrogenation for Nitroquinoline Reduction Use the interactive controls to view different data sets.

Starting MaterialCatalystSolventConditionsProductYieldReference
2-Methyl-6-nitroquinoline5% Pd/CEthanolH₂ (30 p.s.i.), 2 hours6-Amino-2-methylquinoline88% (calculated from given masses) mdpi.com
Starting MaterialCatalystSolventConditionsProductYieldReference
5,6-Dimethoxy-4-methyl-8-nitroquinolineRaney NickelEthanol-DioxaneCatalytic Hydrogenation8-Amino-5,6-dimethoxy-4-methylquinoline84% researchgate.net

Reductions using metals in acidic media are a robust and cost-effective alternative to catalytic hydrogenation. Stannous chloride (tin(II) chloride, SnCl₂) and iron in hydrochloric acid (Fe/HCl) are classic reagents for this purpose.

The reduction of nitroquinolines using SnCl₂ is particularly effective and proceeds under mild conditions. youtube.com This method is tolerant of various functional groups, including hydroxyls and halogens, making it a versatile choice in multi-step syntheses. youtube.com Research has shown that a range of substituted nitroquinolines can be easily reduced to the corresponding aminoquinolines with SnCl₂ in ethanol, achieving yields of up to 86%. youtube.com The process generally involves heating the nitro compound with an excess of anhydrous SnCl₂ in a suitable solvent like absolute ethanol. clockss.org

The Fe/HCl system is another widely used method for the reduction of aromatic nitro groups. mdpi.com This classic Bechamp reduction involves dissolving the nitro compound in an acidic medium and adding iron filings. The reaction proceeds as the iron is oxidized while the nitro group is reduced. This method is particularly valuable in industrial settings due to the low cost of the reagents. The general procedure involves treating the nitro compound with iron metal in the presence of an acid, such as HCl, followed by a basic workup to isolate the free amine. mdpi.com

Table 2: Metal-Mediated Reduction of Nitroquinolines Use the interactive controls to view different data sets.

Starting MaterialReagentSolventConditionsProductYieldReference
Various Substituted NitroquinolinesSnCl₂EthanolRefluxCorresponding AminoquinolinesUp to 86% youtube.com
Starting MaterialReagentSolventConditionsProductYieldReference
Aromatic Nitro CompoundFe/HClAqueous/AlcoholHeatingCorresponding AmineVariable mdpi.com

Direct Nucleophilic Amination of Nitroquinolines

Direct amination methods involve the substitution of a hydrogen atom on the aromatic ring with an amino group. These reactions are highly valuable as they reduce the number of synthetic steps by avoiding the pre-functionalization of the starting material. In nitro-activated systems like nitroquinolines, the electron-withdrawing nitro group facilitates nucleophilic attack on the ring.

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. acs.org The reaction involves a nucleophile containing a leaving group at the nucleophilic center. nih.gov For amination, nucleophiles like 4-amino-1,2,4-triazole (B31798) or sulfenamides can be used. researchgate.net

The mechanism proceeds via the initial addition of the nucleophile to an electron-deficient position on the aromatic ring (typically ortho or para to the nitro group) to form a σH-adduct. youtube.com This is followed by a base-induced β-elimination of the leaving group, which restores aromaticity. nih.gov In the context of 5-nitroquinolines, the nitro group activates the ring for nucleophilic attack, with substitution occurring predominantly at the ortho position (C-6). researchgate.net

A notable study on the VNS amination of nitroquinoline derivatives demonstrated the complexity and utility of this reaction. youtube.com In the reaction of 8-isopropyl-2-methyl-5-nitroquinoline with potassium 9H-carbazol-9-ide, an unexpected double VNS substitution product, 9-(8-isopropyl-2-((8-isopropyl-2-methyl-5-nitroquinolin-6-yl)methyl)-5-nitrosoquinolin-6-yl)-9H-carbazole, was obtained in 44% yield. youtube.com This result highlights that the hydrogen at the C-6 position is highly activated for substitution, making VNS a viable, though potentially complex, route for the synthesis of 6-amino-5-nitroquinoline derivatives.

Table 3: Example of VNS on a 5-Nitroquinoline System

Starting MaterialNucleophileBase/SolventConditionsKey Product FeatureYieldReference
8-iso-propyl-2-methyl-5-nitroquinolinePotassium 9H-carbazol-9-idePotassium tert-butoxide / THFRefluxDouble VNS substitution product at C-6 position44% youtube.com

Oxidative Nucleophilic Aromatic Substitution of Hydrogen (ONSH) is another method for the direct functionalization of C-H bonds. Similar to VNS, it begins with the addition of a nucleophile to the electron-deficient ring to form a σH-adduct. youtube.com However, in ONSH, the nucleophile does not require an inherent leaving group. Instead, the restoration of aromaticity is achieved by the oxidation of the σH-adduct, which results in the formal loss of a hydride ion. youtube.com This oxidation can be performed by an external oxidizing agent. youtube.com

A classic example of this type of transformation on a related heterocyclic system is the Chichibabin amination. In studies on nitroquinolines, amination using potassium amide in liquid ammonia (B1221849) with potassium permanganate (B83412) as the oxidant leads to the introduction of an amino group. For instance, 3-nitroquinoline (B96883) is aminated under these conditions to yield 4-amino-3-nitroquinoline. This demonstrates the principle of introducing an amino group onto a nitro-activated quinoline ring via an oxidative pathway. The reaction of 5-nitroquinoline N-oxides with amines in the presence of potassium ferricyanide (B76249) also provides access to aminoquinolines under mild oxidative conditions. These methods highlight the potential for ONSH to be a viable strategy for synthesizing this compound, provided a suitable nucleophile and oxidant system is employed.

Exploration of Amine Scope and Reactivity in Amination Reactions

The introduction of an amino group onto a nitroquinoline scaffold is a critical transformation for which several methodologies have been explored. The reactivity of the nitro-activated quinoline ring allows for amination through various mechanisms, most notably via vicarious nucleophilic substitution (VNS) of hydrogen and the reduction of a nitro group to an amine. nih.gov

The VNS reaction provides a direct method for the amination of electron-deficient nitroquinolines. nih.gov In this reaction, the nitro group activates the aromatic ring, facilitating a nucleophilic attack. nih.gov The choice of the amine nucleophile is critical and can influence the reaction's outcome. Studies have investigated a range of amines, including bulky secondary amines like 9H-carbazole and 10H-phenothiazine. nih.govnih.gov For instance, the reaction of a nitroquinoline with potassium 9H-carbazol-9-ide in THF can lead to the formation of a C-N bond at the position ortho or para to the nitro group. nih.gov However, the reaction can be complex, and factors such as steric hindrance and the presence of other functional groups can lead to competing reactions like SNAr if a suitable leaving group is present. nih.gov

Another fundamental route to aminoquinolines is the reduction of a pre-existing nitro group. This method is widely applicable and tolerates a variety of functional groups. nih.gov A common and effective method involves the use of stannous chloride (SnCl2) in the presence of a strong acid like 6M HCl. nih.gov This reaction is typically fast and provides high yields of the corresponding aminoquinoline. nih.gov The choice of reducing agent and conditions allows for the selective reduction of the nitro group without affecting other reducible functionalities on the quinoline ring.

The following table summarizes the scope of different amines and their reactivity in the context of amination reactions on nitroquinoline systems.

Amine/Reagent Reaction Type Substrate Example Product Type Key Findings
9H-carbazoleVicarious Nucleophilic Substitution (VNS)8-Nitroquinoline derivatives7-(9H-carbazol-9-yl)-8-nitroquinolineIllustrates direct C-H amination; can involve nitro/nitroso conversion. nih.govnih.gov
10H-phenothiazineVicarious Nucleophilic Substitution (VNS)4,7-dichloro-1,10-phenanthroline (analogous system)4,7-diamino-1,10-phenanthrolinesDemonstrates high yields with bulky secondary amines on related heterocycles. nih.gov
PyrrolidineVicarious Nucleophilic Substitution (VNS)4,7-dichloro-1,10-phenanthroline (analogous system)4,7-diamino-1,10-phenanthrolinesEffective for creating diamino-substituted systems. nih.gov
Stannous Chloride (SnCl2)/HClNitro Group ReductionVarious nitroquinolinesCorresponding aminoquinolinesA mild, fast, and high-yielding method suitable for a wide range of nitroquinolines. nih.gov

Formation of N-Substituted Aminoquinoline Derivatives

Once the primary amino group is installed, as in this compound, it serves as a versatile handle for further functionalization to create a diverse library of N-substituted derivatives. These derivatives are often synthesized to modulate the electronic and steric properties of the parent molecule.

A primary method for creating N-substituted aminoquinolines is through direct alkylation or arylation of the amino group. For example, the formation of N,8-Dimethyl-5-nitroquinolin-6-amine involves the introduction of a methyl group onto the nitrogen of the 6-amino group. bldpharm.com This can be achieved through standard N-alkylation reactions using an appropriate methylating agent (e.g., methyl iodide) in the presence of a base to deprotonate the amine.

Another powerful strategy is reductive amination. This process involves the reaction of the primary aminoquinoline with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com This method is highly versatile, as a wide variety of aldehydes and ketones are commercially available, allowing for the introduction of numerous substituents.

Furthermore, cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl or N-heteroaryl derivatives, although this typically involves coupling an amine with an aryl halide rather than starting from an aminoquinoline. nih.gov

The table below illustrates potential N-substituted derivatives that can be synthesized from a primary aminoquinoline precursor.

Precursor Reagent/Reaction Type Product Synthetic Utility
This compoundMethyl Iodide / N-AlkylationN,8-Dimethyl-5-nitroquinolin-6-amine bldpharm.comIntroduces a simple alkyl substituent.
This compoundBenzaldehyde / Reductive AminationN-Benzyl-8-methyl-5-nitroquinolin-6-amineProvides access to benzyl-protected or functionalized amines.
This compoundAcetone / Reductive AminationN-Isopropyl-8-methyl-5-nitroquinolin-6-amineIntroduces a branched alkyl group, increasing steric bulk.
This compoundAcetic Anhydride / AcylationN-(8-methyl-5-nitroquinolin-6-yl)acetamideForms a stable amide linkage, useful for modifying electronic properties.

Advanced Computational and Theoretical Studies of 8 Methyl 5 Nitroquinolin 6 Amine and Analogues

Thermochemical Property Calculations (e.g., Enthalpies of Formation, Activation Energies)

Thermochemical properties, such as the enthalpy of formation (ΔHf°), are fundamental to understanding the stability and energetic content of a compound. For nitroaromatic compounds, these values are of particular interest. Density Functional Theory (DFT) and high-level ab initio methods are the primary computational tools used to predict these properties.

Methodologies for Calculation: The accurate calculation of gas-phase enthalpies of formation for organic molecules, including quinoline (B57606) derivatives, is often achieved using composite methods like the Complete Basis Set (CBS) models (e.g., CBS-QB3) or Gaussian-n (Gn) theories (e.g., G4). deepdyve.comchemrxiv.org These methods involve a series of calculations that extrapolate to a high level of theory and a complete basis set, providing results that are often within "chemical accuracy" (typically 1-2 kcal/mol or about 4-8 kJ/mol) of experimental values. deepdyve.comresearchgate.net For solid-phase materials, the gas-phase enthalpy of formation is corrected using a calculated enthalpy of sublimation.

A computational study on hydroxyquinoline isomers using the CBS-QB3 method demonstrated excellent agreement with available experimental data, with a mean absolute deviation of 4.43 kJ/mol. researchgate.netresearchgate.net Such studies establish the reliability of these methods for the quinoline framework. For instance, the calculated gas-phase enthalpy of formation for 8-hydroxyquinoline (B1678124) was found to be in good agreement with experimental values. chemrxiv.org

Calculated Thermochemical Data for Analogous Quinoline Derivatives: While specific experimental or calculated thermochemical data for 8-Methyl-5-nitroquinolin-6-amine is not readily available in the literature, data for related compounds illustrate the typical values obtained through these computational methods.

CompoundMethodCalculated PropertyValue (kJ/mol)Reference
5-Amino-6-nitroquinolineStatic Bomb Calorimetry (Experimental)Standard Molar Enthalpy of Formation (crystal)- researchgate.net
8-HydroxyquinolineCBS-QB3Enthalpy of Formation (gas)1.9 chemrxiv.org
2-HydroxyquinolineCBS-QB3Enthalpy of Formation (gas)-50.5 chemrxiv.org
4-HydroxyquinolineCBS-QB3Enthalpy of Formation (gas)-44.1 chemrxiv.org

Note: A hyphen (-) indicates that the study mentioned the derivation of the value but did not report the specific number.

Activation Energies: Computational modeling is also employed to determine the activation energies for conformational changes or reaction pathways. For example, the energy barrier for the interconversion between rotamers of 8-hydroxyquinoline was calculated to be 41.8 kJ/mol for the forward reaction and 10.7 kJ/mol for the backward reaction, indicating the high stability of the predominant conformer. chemrxiv.org Similar calculations for this compound would be crucial to understand its reactivity and the feasibility of different reaction pathways.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are often impossible to observe experimentally. For this compound, with its electron-deficient nitro-substituted ring and nucleophilic amino group, studies would likely focus on mechanisms such as nucleophilic aromatic substitution (SNAr).

Computational Approach: Density Functional Theory (DFT) is a widely used method to map the potential energy surfaces of chemical reactions. nih.gov By optimizing the geometries of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. rsc.orgrsc.org This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction's kinetics and thermodynamics. researchgate.net

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The quinoline ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, is activated towards nucleophilic attack. nih.gov Computational studies on nitroaromatics have provided a detailed picture of the SNAr mechanism. mdpi.comresearchgate.net The reaction can proceed through a classical two-step pathway involving a stable Meisenheimer intermediate or through a concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single step. nih.gov

In the context of nitroquinolines, computational studies have explored the competition between different reaction pathways. For example, in the reaction of 4-chloro-8-nitroquinoline (B1348196) with a nucleophile, both SNAr of the chloride and a Vicarious Nucleophilic Substitution (VNS) of hydrogen are possible. nih.gov Computational modeling can predict which pathway is more favorable by comparing the activation energies.

Elucidation of Reaction Pathways for Analogues: Studies on related nitro-substituted heterocyclic systems provide insight into the mechanisms that could be operative for this compound.

Regioselectivity: A combined experimental and theoretical study on the nitration of N-protected tetrahydroquinoline successfully used DFT calculations to explain the observed regioselectivity. By calculating the energies of the intermediate σ-complexes for nitration at different positions, the study correctly predicted the formation of the 6-nitro derivative as the major product. researchgate.net

cine-Substitution: In studies of highly reactive 1-methyl-4,6,8-trinitro-2-quinolone, computational analysis helps to explain the observed cine-substitution, where the incoming nucleophile attacks the position adjacent to the leaving nitro group. The proposed mechanism involves the formation of several zwitterionic intermediates. nih.gov

Nucleophilic Attack Site: For nitroquinoline derivatives, the nitro group activates the aromatic ring for nucleophilic attack. nih.gov Computational models using Mulliken charge analysis can predict the most likely sites for nucleophilic attack, which are typically the ring carbons with the lowest π-electron density. dtic.mil For quinoline itself, calculations predict C2 as a preferred site for nucleophilic substitution. dtic.mil The presence of the amino and methyl groups on this compound would modulate this reactivity, a phenomenon best explored through detailed computational analysis.

These examples highlight how computational modeling can be applied to understand the intricate reaction mechanisms of substituted quinolines, providing a framework for predicting the reactivity of this compound.

Chemical Reactivity and Mechanistic Investigations of 8 Methyl 5 Nitroquinolin 6 Amine S Functional Groups

Reactivity of the Quinoline (B57606) Heterocyclic Ring System

The quinoline scaffold is a bicyclic heteroaromatic system where an electron-rich benzene (B151609) ring is fused to an electron-deficient pyridine (B92270) ring. This electronic dichotomy is fundamental to its chemical behavior. The pyridine ring's nitrogen atom is electronegative, rendering this part of the molecule less reactive towards electrophiles and more susceptible to nucleophiles compared to benzene. Consequently, electrophilic attack typically favors the carbocyclic (benzene) ring, while nucleophilic attack is directed towards the heterocyclic (pyridine) ring.

In 8-Methyl-5-nitroquinolin-6-amine, the reactivity is further modulated by three key functional groups:

An amino group (-NH₂) at position C6, which is a strong activating group.

A nitro group (-NO₂) at position C5, which is a strong deactivating group.

A methyl group (-CH₃) at position C8, which is a weak activating group.

The positions of these substituents are critical in determining the regioselectivity of further reactions on the ring.

Electrophilic Aromatic Substitution on the Quinoline Nucleus

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, proceeding through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.org For the unsubstituted quinoline molecule, electrophilic nitration using a mix of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351), demonstrating that the reaction preferentially occurs on the electron-rich benzene portion of the molecule. google.com The pyridine ring is generally resistant to electrophilic attack due to the deactivating effect of the electronegative nitrogen atom, which can also be protonated under the strong acidic conditions of many SEAr reactions, further increasing its deactivation. wikipedia.org

In the case of this compound, the outcome of an electrophilic substitution is dictated by the combined directing effects of the existing substituents. The directing influence of each group on the remaining unsubstituted positions (C2, C3, C4, and C7) must be considered.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Influence
-NO₂ C5Strong Deactivating (by resonance and induction)Meta-directing (to C7)
-NH₂ C6Strong Activating (by resonance)Ortho-, Para-directing (to C5, C7)
-CH₃ C8Weak Activating (by hyperconjugation)Ortho-, Para-directing (to C7)

Analysis of these effects points overwhelmingly towards a single position for further electrophilic attack:

Position C7: This position is ortho to the powerfully activating amino group at C6 and ortho to the activating methyl group at C8. It is also favorably meta to the deactivating nitro group at C5. The concerted directing effects of all three groups make C7 the most nucleophilic and sterically accessible site for an incoming electrophile.

Positions C2, C3, C4: These positions are on the already deactivated pyridine ring and are therefore significantly less favored for electrophilic attack.

This prediction is supported by related literature. For instance, the nitration of 7-methylquinoline (B44030) selectively yields 7-methyl-8-nitroquinoline (B1293703), showing a preference for substitution on the carbocyclic ring directed by the alkyl group. brieflands.com Similarly, electrophilic substitution via the Mannich reaction on 8-hydroxyquinoline (B1678124) derivatives occurs at the C7 position, activated by the hydroxyl group at C8. mdpi.com

Nucleophilic Addition and Substitution Reactions on the Quinoline Ring

The electron-deficient nature of the pyridine ring makes it a target for nucleophilic attack, a reactivity that is significantly enhanced by the presence of strong electron-withdrawing groups like the nitro group. A key reaction in this class is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the direct amination or alkylation of electron-deficient aromatic rings. nih.gov

For this compound, the potent electron-withdrawing nitro group at C5 strongly activates the quinoline nucleus for nucleophilic reactions. The primary sites for attack would be the positions ortho and para to the nitro group.

Position C4: This position is para to the nitro group and located on the pyridine ring, making it a highly activated and probable site for nucleophilic attack.

Position C6: This position is ortho to the nitro group, but it is already substituted with an amino group.

Studies on related nitroquinolines provide strong evidence for this type of reactivity. The direct amination of various nitroquinoline derivatives via the VNS mechanism has been successfully demonstrated. nih.gov For example, the reaction of 8-isopropyl-2-methyl-5-nitroquinoline with potassium 9H-carbazol-9-ide results in nucleophilic substitution. nih.gov Another study noted that vicarious amination of nitroquinolines can occur at the C6 position. researchgate.net While the C6 position is blocked in the target molecule, these findings underscore the principle that the nitro group activates the ring for such transformations. The reduction of the nitro group to an amine using reagents like stannous chloride is also a well-established reaction for nitroquinolines. nih.gov

Table 2: Representative Nucleophilic Substitution Reactions on Related Nitroquinoline Systems

SubstrateReagent/ConditionsProduct TypeRef.
8-isopropyl-2-methyl-5-nitroquinolinePotassium 9H-carbazol-9-ide, THF, refluxVNS Amination Product nih.gov
4-chloro-8-nitroquinoline (B1348196)9H-carbazole, K₂CO₃SNAr and VNS Products nih.gov
Nitroquinolines4-amino-1,2,4-triazole (B31798), potassium tert-butylateVicarious Amination at C6 researchgate.net
5-nitro-8-hydroxyquinolineQuinazoline, trifluoroacetic acidC-C coupling (σ-adduct formation) researchgate.net

Ring Contraction and Expansion Rearrangements

Skeletal editing of the quinoline core through ring contraction or expansion represents a more advanced area of its reactivity, typically requiring specific activation and reaction conditions. While no studies have been reported specifically for this compound, research on other quinoline derivatives demonstrates the feasibility of such transformations. researchgate.net

Ring Expansion: A known method for quinoline ring expansion involves the reaction of activated quinolines with diazocarbonyl compounds. In the presence of a copper triflate catalyst, this reaction proceeds via a C-C bond insertion to yield novel benzoazepine structures. rsc.org This transformation effectively expands the six-membered pyridine ring into a seven-membered azepine ring.

Ring Contraction: Ring contraction of the quinoline system has been achieved through rearrangement of quinoline N-oxides. researchgate.net Photochemical or thermal treatment of quinoline N-oxides can induce a rearrangement through a benzoxazepine intermediate, which subsequently contracts to yield a 3-formylindole. researchgate.net This process represents a formal deletion of a carbon-nitrogen unit from the pyridine portion of the quinoline skeleton.

These skeletal rearrangements, while not documented for the specific title compound, highlight the latent reactivity of the quinoline heterocyclic system and its potential to serve as a scaffold for generating diverse and complex molecular architectures.

Emerging Research Frontiers and Future Perspectives on 8 Methyl 5 Nitroquinolin 6 Amine Chemistry

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce or eliminate the use and generation of hazardous substances. In the context of quinoline (B57606) derivatives, which have significant applications, the development of environmentally benign synthetic routes is a key research focus.

Traditional methods for the synthesis of quinoline derivatives, such as the Skraup synthesis, often involve harsh reaction conditions and the use of strong acids and oxidizing agents. brieflands.com Recent research, however, has explored more sustainable alternatives. For instance, the use of solid acid catalysts, microwave irradiation, and solvent-free reaction conditions are being investigated to improve the environmental footprint of quinoline synthesis.

A significant advancement in the amination of nitroquinoline derivatives is the use of vicarious nucleophilic substitution (VNS) of hydrogen. nih.gov This method allows for the direct introduction of an amino group into the quinoline ring system, often under milder conditions than classical methods. nih.gov The study of VNS reactions with nitroquinolines has provided insights into the synthesis of amino-substituted nitroquinolines, which are valuable intermediates in medicinal chemistry. nih.gov

Future research in the green synthesis of 8-Methyl-5-nitroquinolin-6-amine and related compounds will likely focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts, including nanocatalysts and biocatalysts, to facilitate key synthetic steps.

Alternative Solvents: Exploring the use of green solvents such as water, supercritical fluids, and ionic liquids to replace volatile organic compounds.

Flow Chemistry: Implementing continuous flow processes to enhance reaction control, improve safety, and enable easier scale-up of green synthetic methods.

Integration of Advanced Analytical Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, maximizing yields, and ensuring product quality. The synthesis of complex molecules like this compound benefits significantly from the integration of advanced analytical techniques.

Spectroscopic methods are at the forefront of in-situ reaction monitoring. Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products. researchgate.net For quinoline derivatives, these techniques can be used to follow the progress of nitration and amination reactions. researchgate.netnih.gov

Mass spectrometry (MS) coupled with chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) is indispensable for the detailed analysis of reaction mixtures. nih.govbldpharm.com These methods allow for the identification and quantification of even minor byproducts, providing a comprehensive understanding of the reaction pathways. nih.gov For instance, GC-MS has been used to analyze the product distribution in the synthesis of methylquinoline isomers. brieflands.com

Future directions in this area include:

Process Analytical Technology (PAT): Wider adoption of PAT tools for real-time process control in the synthesis of quinoline derivatives.

Hyphenated Techniques: Further development and application of hyphenated analytical techniques, such as LC-NMR-MS, for unambiguous structure elucidation of complex reaction products.

Microreactors with Integrated Analytics: The use of microfluidic devices with built-in analytical sensors for rapid reaction screening and optimization.

High-Throughput Screening for Chemical Reactivity Discovery

High-throughput screening (HTS) has revolutionized the process of drug discovery and materials science by enabling the rapid evaluation of large numbers of compounds or reaction conditions. nih.govsigmaaldrich.com In the context of this compound chemistry, HTS can be employed to accelerate the discovery of new reactions and to optimize existing synthetic protocols.

HTS platforms can be used to screen libraries of catalysts, solvents, and other reaction parameters to quickly identify the optimal conditions for a desired transformation. sigmaaldrich.com For example, a screening kit could be utilized to test various palladium precatalysts for a cross-coupling reaction involving a quinoline derivative. sigmaaldrich.com

Fluorescence-based assays and circular dichroism are powerful tools in HTS for determining concentration and enantiomeric excess, respectively, which is particularly relevant for chiral amines. nih.gov This allows for the rapid assessment of asymmetric transformations, a critical aspect in the synthesis of many biologically active molecules. nih.gov

The future of HTS in this field will likely involve:

Miniaturization and Automation: Further development of robotic systems and microplate-based assays to increase throughput and reduce reagent consumption. nih.gov

Novel Assay Development: Creation of new and innovative screening assays tailored to specific reaction types relevant to quinoline chemistry.

Integration with Artificial Intelligence: Utilizing machine learning algorithms to analyze HTS data and predict promising reaction conditions, thereby guiding experimental design.

Development of Novel Computational Methodologies for Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. researchgate.net For this compound, computational methods can provide valuable insights that complement experimental studies.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netresearchgate.net DFT calculations can be used to predict infrared and Raman spectra, which can then be compared with experimental data for structural validation. researchgate.net Furthermore, DFT can be employed to investigate the reactivity of molecules by calculating parameters such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). researchgate.netresearchgate.net These calculations can help in understanding the regioselectivity of reactions like nitration and amination. researchgate.net

Molecular dynamics (MD) simulations can be used to study the behavior of molecules in solution and their interactions with other molecules, which is crucial for understanding reaction mechanisms and predicting physical properties. researchgate.net

Looking ahead, the development of novel computational methodologies will likely focus on:

Improved Accuracy and Efficiency: Development of new functionals and basis sets in DFT to provide more accurate predictions with lower computational cost.

Machine Learning Potentials: The use of machine learning to develop force fields for MD simulations that can accurately describe complex chemical systems over longer timescales.

Predictive Reaction Modeling: The development of computational tools that can accurately predict the outcome of chemical reactions, including yields and stereoselectivity, before they are run in the lab.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 8-Methyl-5-nitroquinolin-6-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nitroquinoline backbone formation : Start with quinoline derivatives and introduce nitro groups via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Monitor regioselectivity using TLC and HPLC to confirm substitution at the 5-position .
  • Amine functionalization : Use reductive amination or nucleophilic substitution to introduce the methylamine group at the 6-position. Optimize solvent polarity (e.g., DMF vs. THF) and temperature to avoid side reactions like over-reduction .
  • Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C5, methyl at C8) and detect impurities. Compare chemical shifts with analogous compounds (e.g., 4-Methylisoquinolin-6-amine δH ~6.8–7.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₀H₁₀N₃O₂: 204.08 g/mol) and detect isotopic patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Q. What safety protocols are critical when handling nitro-containing compounds like this compound?

  • Risk mitigation :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Toxicity management : Avoid inhalation/contact; nitro compounds may exhibit acute toxicity (H312/H332). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data during structural elucidation?

  • Troubleshooting approach :

  • Cross-validation : Combine NMR, IR, and UV-Vis data. For example, nitro groups show strong IR absorption at ~1520 cm⁻¹ (asymmetric stretch) and UV λmax ~270 nm .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or UV spectra and compare with experimental results .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-substituted methylamine) to simplify NMR splitting patterns .

Q. What strategies optimize the regioselectivity of nitration in quinoline derivatives?

  • Experimental design :

  • Directing group effects : Introduce electron-donating groups (e.g., methoxy) at C6 to direct nitration to C5. Monitor reaction progress via LC-MS .
  • Acid system screening : Test mixed acids (e.g., HNO₃/AcOH vs. HNO₃/H₂SO₄) to balance reactivity and selectivity. Lower temperatures (0–5°C) often favor desired regiochemistry .
  • Competitive experiments : Compare yields of 5-nitro vs. 7-nitro isomers under varying conditions to map selectivity trends .

Q. How can trace nitrosamine impurities be detected and quantified in this compound batches?

  • Analytical methodology :

  • LC-MS/MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) with MRM transitions specific to nitrosamines (e.g., m/z 74→42 for NDMA) .
  • Sample preparation : Extract impurities via solid-phase extraction (SPE) with mixed-mode sorbents to isolate nitroso derivatives .
  • Validation : Spike samples with nitrosamine standards (e.g., NDMA, NDEA) to establish detection limits (LOQ <1 ppm) and recovery rates .

Q. What catalytic systems enable asymmetric functionalization of this compound?

  • Advanced synthesis :

  • Chiral ligands : Test BINOL-derived phosphoramidites or Jacobsen catalysts for enantioselective alkylation/amination. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Metal coordination : Explore Pd(0)/Cu(I) complexes to facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids while retaining stereochemical integrity .
  • Kinetic resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from racemic mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.